3-(Fluoromethyl)cyclopentan-1-one
CAS No.:
Cat. No.: VC13497931
Molecular Formula: C6H9FO
Molecular Weight: 116.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9FO |
|---|---|
| Molecular Weight | 116.13 g/mol |
| IUPAC Name | 3-(fluoromethyl)cyclopentan-1-one |
| Standard InChI | InChI=1S/C6H9FO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2 |
| Standard InChI Key | RCPCVPDBJOLAKR-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CC1CF |
| Canonical SMILES | C1CC(=O)CC1CF |
Introduction
Overview of 3-(Fluoromethyl)cyclopentan-1-one
3-(Fluoromethyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a fluoromethyl group attached at the third position. Its molecular formula is , and it has a molecular weight of approximately 116.13 g/mol. The presence of the fluoromethyl group imparts unique electronic and physicochemical properties, such as increased lipophilicity and altered reactivity, which make this compound particularly intriguing for applications in medicinal and synthetic organic chemistry.
Synthesis Methods
The synthesis of 3-(Fluoromethyl)cyclopentan-1-one typically involves fluorination reactions or the use of fluorinated precursors. Common synthetic routes include:
-
Starting from cyclopentanone, selective halogenation followed by substitution with a fluoride source.
-
Using fluorinated reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.
Optimization of reaction conditions is critical to achieve high yields and purity, as side reactions involving over-fluorination or decomposition may occur.
Applications
3-(Fluoromethyl)cyclopentan-1-one has applications in:
-
Medicinal Chemistry:
-
As a scaffold for synthesizing biologically active molecules.
-
Potential use in drug discovery targeting enzymes or receptors sensitive to fluorinated ligands.
-
-
Synthetic Organic Chemistry:
-
As an intermediate in the synthesis of more complex fluorinated compounds.
-
Useful in reactions requiring selective functionalization due to its reactive ketone group.
-
Comparative Analysis
To understand its uniqueness, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Trifluoromethyl)cyclopentan-1-one | Contains a trifluoromethyl group | Enhanced metabolic stability and lipophilicity |
| 3-(Hydroxymethyl)cyclopentan-1-one | Contains a hydroxymethyl group | Can be oxidized to carboxylic acid |
| 3-(Fluoromethyl)cyclohexan-1-one | Cyclohexanone structure with fluoromethyl | Potential applications in drug development |
Research Gaps and Future Directions
While the compound exhibits promising features, key areas for further exploration include:
-
Mechanistic Studies: Detailed investigations into how the fluoromethyl group influences enzyme binding or receptor modulation.
-
Toxicological Assessments: Evaluating safety profiles for potential pharmaceutical applications.
-
Synthetic Optimization: Developing greener and more efficient synthetic routes.
Data Table: Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~116.13 g/mol |
| Functional Groups | Ketone, Fluoromethyl |
| Applications | Medicinal chemistry, Synthetic organic chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume